molecular formula C15H12N6O2S B5759832 N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B5759832
M. Wt: 340.4 g/mol
InChI Key: CNKXVXTYXPNAGH-VCHYOVAHSA-N
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Description

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of applications in various fields such as medicinal chemistry, material science, and coordination chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between 4-nitrothiophene-2-carbaldehyde and 5-phenyl-1,2,4-triazin-3-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-nitrophenyl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine
  • N-[(E)-1-(4-nitrobenzyl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

Uniqueness

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups

Properties

IUPAC Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-10(14-7-12(9-24-14)21(22)23)18-20-15-17-13(8-16-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKXVXTYXPNAGH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CN=N1)C2=CC=CC=C2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CN=N1)C2=CC=CC=C2)/C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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